7-bromo-1H-indole-3-sulfonamide
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Overview
Description
7-Bromo-1H-indole-3-sulfonamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The addition of a bromine atom and a sulfonamide group to the indole structure enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
7-bromo-1H-indole-3-sulfonamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Preparation Methods
The synthesis of 7-bromo-1H-indole-3-sulfonamide typically involves the bromination of indole followed by sulfonamide formation. One common synthetic route includes:
Bromination: Indole is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.
Sulfonamide Formation: The brominated indole is then reacted with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine or pyridine to form the sulfonamide group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
7-Bromo-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-1H-indole-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties
Comparison with Similar Compounds
Similar compounds to 7-bromo-1H-indole-3-sulfonamide include other indole derivatives with different substituents at the 3-position or other positions on the indole ring. Examples include:
7-Chloro-1H-indole-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1H-indole-3-sulfonamide: Lacks the halogen substituent, which may result in different chemical and biological properties.
The uniqueness of this compound lies in the combination of the bromine atom and sulfonamide group, which together enhance its chemical reactivity and potential biological activity compared to other indole derivatives.
Properties
IUPAC Name |
7-bromo-1H-indole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIHUZYOARGVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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